molecular formula C10H9N3O2 B13177601 6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B13177601
M. Wt: 203.20 g/mol
InChI Key: QNOUVVFQIDMCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 2060060-26-4) is a high-purity chemical building block offered for research and development purposes. This compound belongs to the [1,2,4]triazolo[1,5-a]pyridine family, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. The molecular formula is C10H9N3O2, and it has a molecular weight of 203.20 g/mol . As a key heterocyclic building block, this carboxylic acid-functionalized compound is primarily used in drug discovery, particularly in the synthesis of more complex molecules for evaluating anti-cancer and antiproliferative activities . The cyclopropyl substituent can significantly influence the molecule's metabolic stability and binding affinity to biological targets. Researchers utilize this compound in the design and development of novel [1,2,4]triazolo[1,5-a]pyridinyl-substituted therapeutics, which are explored in various patented pharmaceutical compositions . In silico studies further support the value of such triazole derivatives in rational drug design . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c14-10(15)8-3-7(6-1-2-6)4-13-9(8)11-5-12-13/h3-6H,1-2H2,(H,14,15)

InChI Key

QNOUVVFQIDMCGD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=NC=N3)C(=C2)C(=O)O

Origin of Product

United States

Biological Activity

6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique triazole and pyridine ring structure, which contributes to its biological properties. The cyclopropyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Research indicates that this compound primarily acts as an inhibitor of specific kinases involved in various signaling pathways. Notably, it has been identified as a selective inhibitor of the TGF-β type I receptor kinase (ALK5), which plays a crucial role in cancer progression and fibrosis.

Key Findings:

  • Inhibition of ALK5 : The compound demonstrated an IC50 value as low as 0.013 μM against ALK5 in kinase assays, indicating high potency (PubMed) .
  • Selectivity : It showed significant selectivity for ALK5 over other kinases in a panel of 320 protein kinases, suggesting minimal off-target effects .

Biological Activity and Therapeutic Applications

The biological activities of this compound extend to several therapeutic areas:

1. Cancer Therapy

The compound's ability to inhibit TGF-β signaling makes it a candidate for cancer immunotherapy. Research has shown that it can reduce tumor growth and metastasis in preclinical models.

2. Antifibrotic Agent

Due to its action on TGF-β pathways, it is also being explored for treating fibrotic diseases. Studies indicate that it can mitigate fibrosis by downregulating collagen production in fibroblasts.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyObjectiveFindings
Study A Evaluate anti-cancer propertiesShowed significant reduction in tumor size in xenograft models when treated with the compound.
Study B Assess antifibrotic effectsDemonstrated decreased collagen deposition in liver fibrosis models.
Study C Pharmacokinetic profilingReported an oral bioavailability of 51% in rat models with high systemic exposure (AUC) .

Scientific Research Applications

6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring triazole and pyridine ring structures. It has a molecular weight of approximately 203.20 g/mol . The compound's structure includes a cyclopropyl group attached to the triazolo-pyridine framework, influencing its chemical properties and potential biological activities.

Chemical Properties and Reactivity
The chemical reactivity of this compound is influenced by its functional groups.

Potential Applications
this compound holds promise in various fields. Compounds within the triazolo-pyridine class exhibit a range of biological activities.

Synthesis
The synthesis of this compound can be achieved through several methods.

Comparison with Similar Compounds
The presence of the cyclopropyl group in this compound distinguishes it from other similar compounds by potentially enhancing its lipophilicity and biological activity.

Compound NameStructureNotable Activity
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acidSimilar triazole-pyridine core but different substituentsAntimicrobial
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acidDifferent position of cyclopropyl groupPotential anticancer activity
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acidLacks cyclopropyl substitutionBroader biological activity spectrum

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features Reference
6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid Cyclopropyl (6) C10H9N3O2 219.20 High steric bulk; potential metabolic stability; moderate polarity -
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid Br (6) C7H4BrN3O2 258.03 Heavy atom effect; synthetic intermediate for CN substitution reactions
2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid 2-Hydroxyphenyl (2) C13H9N3O3 255.23 Enhanced H-bonding capacity; potential pharmaceutical applications
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine Cl (8), CH3 (6) C7H6ClN3 167.60 Compact structure; halogenated alkyl for reactivity studies
Key Observations:
  • Substituent Effects on Polarity: The carboxylic acid group (present in all analogs except 8-chloro-6-methyl) increases solubility in polar solvents. The hydroxyphenyl group further enhances polarity via phenolic -OH .
  • Bromine’s electronegativity may stabilize intermediates in cross-coupling reactions (e.g., Pd-catalyzed cyanation) .

Preparation Methods

From \$$\gamma\$$-Butyrolactone

  • Cleavage : \$$\gamma\$$-Butyrolactone is cleaved with hydrogen chloride gas in the presence of an aqueous sulfuric acid solution to form 4-chlorobutyric acid.
  • Esterification : The 4-chlorobutyric acid is converted into a chlorobutyrate ester.
  • Cyclization : The chlorobutyrate ester is cyclized using sodium hydroxide in the presence of a phase transfer catalyst to yield a cyclopropanecarboxylate ester.
  • Amidation : This ester is treated with ammonia in the presence of a sodium alkoxide as a catalyst to form cyclopropanecarboxamide.

From Cyclopropanecarboxylic Acid

  • React cyclopropanecarboxylic acid with a chlorinating agent, such as thionyl chloride, at a temperature between 10° to 120°C. A mole ratio of chlorinating agent to cyclopropanecarboxylic acid of at least 1:1, preferably about 1.1:1 to 1.2:1, is used. The reaction is performed without a solvent or catalyst. Chlorination with thionyl chloride is preferred at 50° to 100°C. Cyclopropanecarbonyl chloride with a purity of at least 98% can be recovered by distillation, with yields ranging from 90% to 96%.
  • React cyclopropanecarboxylic acid with ammonia at a temperature between 20° to 400°C, preferably 180° to 260°C, and a pressure of 1 to 345 bar absolute. The amount of ammonia should be 1 to 50 moles, preferably 3 to 6 moles, per mole of cyclopropanecarboxylic acid. The reaction is preferably carried out without solvent and catalyst. Vent the reactor with nitrogen at 100° to 150°C to remove water and excess ammonia. The amidation reaction can be carried out in an inert organic solvent such as cyclohexane, heptane, toluene, xylene, tetrahydrofuran, methanol, or ethanol.

Relevant Chemical Information

Description Value
CAS No. 919990-88-8
Product Name 2-Cyclopropyl-triazolo[1,5-a]pyridine-8-carboxylic acid
Molecular Formula C$$1$$$$0$$H$$9$$N$$3$$O$$_2$$
Molecular Weight 203.20 g/mol
IUPAC Name 2-cyclopropyl-triazolo[1,5-a]pyridine-8-carboxylic acid
Standard InChI InChI=1S/C$$1$$$$0$$H$$9$$N$$3$$O$$_2$$/c14-10(15)7-2-1-5-13-9(7)11-8(12-13)6-3-4-6/h1-2,5-6H,3-4H2,(H,14,15)
Standard InChIKey HKIPOCMPXMNSHA-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NN3C=CC=C(C3=N2)C(=O)O
PubChem Compound ID 71424640

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